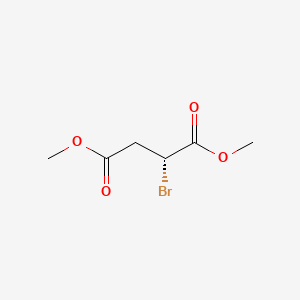

(R)-Dimethyl bromosuccinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-Dimethyl bromosuccinate is a chemical compound that is widely used in scientific research applications. It is an organic compound with the molecular formula C6H9BrO4 and a molecular weight of 227.04 g/mol. This compound has several important properties that make it useful in various research fields, including its ability to act as a reactive intermediate and its ability to undergo various chemical reactions.

Applications De Recherche Scientifique

Regioselectivity in Radical Bromination

The study of regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines provides insight into the mechanisms and selectivity of bromination processes. This research indicates the inductive deactivating effect of nitrogen in the ring on bromination, showing that bromination preferentially occurs in the methyl group farthest from the nitrogen in the ring. This understanding is critical for synthetic chemistry applications where selective bromination is required (Thapa, Brown, Balestri, & Taylor, 2014).

Electrochemical Surface Finishing and Energy Storage

Research into electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) has shown significant progress. This includes applications in electroplating and energy storage technologies. Dimethylsulfone and urea in novel chloroaluminate mixtures have been highlighted, suggesting an increasing interest in using these compounds for advanced electrochemical applications (Tsuda, Stafford, & Hussey, 2017).

Alternative Fuel Applications

Dimethyl ether (DME), although not directly (R)-Dimethyl bromosuccinate, is mentioned in the context of alternative fuels for compression ignition engines. DME's properties, such as low NOx, HC, and CO emissions and superior atomization characteristics compared to conventional diesel, along with its environmental benefits, highlight the broader category of dimethyl compounds in renewable energy research (Park & Lee, 2014).

Reverse Osmosis Membrane Technology

The application of positron annihilation spectroscopy (PAS) to probe the internal structure of reverse osmosis membranes offers insights into the transport of water and small solutes. Understanding the internal structure of these membranes is crucial for optimizing the reverse osmosis process, which is a key separation technology in industrial applications. This research underscores the importance of material science in improving water filtration technologies (Fujioka, Oshima, Suzuki, Price, & Nghiem, 2015).

Challenges and Opportunities in Material Science

The critical review of novel brominated flame retardants (NBFRs) and their occurrence in various environments stresses the importance of developing safer and less persistent alternatives. This research aligns with the broader application of (R)-Dimethyl bromosuccinate in material science, particularly in developing new materials that are less harmful to human health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).

Propriétés

IUPAC Name |

dimethyl (2R)-2-bromobutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYMYJITHXYRMA-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C(=O)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651519 |

Source

|

| Record name | Dimethyl (2R)-2-bromobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99147-12-3 |

Source

|

| Record name | Dimethyl (2R)-2-bromobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propynal, 3-bicyclo[2.2.1]hept-2-yl- (9CI)](/img/no-structure.png)